molecular formula C9H11Cl2NO2 B180764 2-Chlorophenylalanine hydrochloride CAS No. 120108-63-6

2-Chlorophenylalanine hydrochloride

Cat. No.: B180764
CAS No.: 120108-63-6
M. Wt: 236.09 g/mol
InChI Key: JDVNKKKRAFSXTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorophenylalanine hydrochloride is a valuable chemical reagent in scientific research. A primary application for this compound is its use as a stable internal standard in mass spectrometry-based metabolomic analyses . In this context, it is instrumental in ensuring analytical accuracy and precision when quantifying metabolites in biological samples like serum, aiding in the discovery of biomarkers for diseases such as lupus nephritis . This role highlights its importance in advancing diagnostic research and understanding disease mechanisms through metabolomics. The compound is an unnatural amino acid derivative. Researchers also explore its properties and incorporation into more complex peptide structures to study how side-chain modifications affect binding affinity and biological activity. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling and storage procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(2-chlorophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.ClH/c10-7-4-2-1-3-6(7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVNKKKRAFSXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461291
Record name 2-Chlorophenylalanine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120108-63-6
Record name 2-Chlorophenylalanine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Stereoisomeric Preparations of 2 Chlorophenylalanine Hydrochloride

Chemical Synthesis Pathways for 2-Chlorophenylalanine and its Hydrochloride Salt

Conventional Synthetic Routes

Classical methods for α-amino acid synthesis are well-suited for the production of racemic 2-Chlorophenylalanine. Two prominent historical methods include the Strecker synthesis and the Erlenmeyer-Plöchl synthesis.

The Strecker synthesis is a robust method that begins with an aldehyde. For 2-Chlorophenylalanine, the precursor is 2-chlorobenzaldehyde (B119727). This reaction proceeds in three main steps:

Reaction of 2-chlorobenzaldehyde with ammonia (B1221849) to form an imine.

Subsequent treatment with a cyanide source, such as hydrogen cyanide (HCN) or potassium cyanide (KCN), to form an α-aminonitrile intermediate. masterorganicchemistry.commasterorganicchemistry.com

Hydrolysis of the nitrile group under acidic conditions, which yields the carboxylic acid moiety, resulting in the final racemic α-amino acid, DL-2-Chlorophenylalanine. masterorganicchemistry.commasterorganicchemistry.comwikipedia.org

The Erlenmeyer-Plöchl synthesis provides an alternative route, also starting from 2-chlorobenzaldehyde. wikipedia.orgwikipedia.org This method involves the condensation of the aldehyde with an N-acylglycine, typically hippuric acid, in the presence of acetic anhydride (B1165640). wikipedia.orgalchetron.com This forms an intermediate known as an azlactone (or oxazolone). The azlactone can then be subjected to reduction and hydrolysis to yield the desired amino acid. chemeurope.comdrugfuture.com

Once the free base of 2-Chlorophenylalanine is synthesized and purified, it is converted to its hydrochloride salt. This is typically achieved by dissolving or suspending the amino acid in a suitable solvent, often water or an alcohol, and treating it with hydrochloric acid (HCl). The salt then crystallizes or is isolated upon removal of the solvent, yielding 2-Chlorophenylalanine hydrochloride in a stable, solid form.

Precursors and Intermediate Derivatization in Synthesis

The selection of precursors is critical and depends on the chosen synthetic pathway. As noted, 2-chlorobenzaldehyde is the key starting material for conventional racemic syntheses like the Strecker and Erlenmeyer-Plöchl methods. wikipedia.orgjk-sci.com

In many synthetic schemes, particularly those involving multi-step processes or the construction of peptides, it is necessary to temporarily modify the functional groups of the amino acid to prevent unwanted side reactions. This is known as intermediate derivatization, commonly achieved through the use of protecting groups. For amino acids, the amino group is frequently protected.

Common protecting groups include:

tert-butyloxycarbonyl (Boc): This group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). wikipedia.orgorganic-chemistry.org The Boc group is stable under basic and nucleophilic conditions but can be easily removed with mild acids like trifluoroacetic acid (TFA). wikipedia.orgtotal-synthesis.com

Fluorenylmethyloxycarbonyl (Fmoc): This group is attached using Fmoc-Cl or Fmoc-OSu and is notably labile under basic conditions (e.g., piperidine), while remaining stable to acid. This orthogonality to the Boc group is a cornerstone of modern solid-phase peptide synthesis. total-synthesis.com

The use of these protected intermediates, such as Boc-2-chloro-L-phenylalanine, allows for the selective reaction at the carboxylic acid terminus, for instance, during peptide coupling reactions. chemimpex.comnih.gov

Asymmetric Synthesis of 2-Chlorophenylalanine Enantiomers

Producing enantiomerically pure forms of 2-Chlorophenylalanine requires specialized asymmetric synthesis techniques that can selectively generate either the (R)- or (S)-enantiomer. These methods often rely on chiral catalysts or biological systems.

Enantioselective Catalysis in Chiral 2-Chlorophenylalanine Production

Enantioselective catalysis employs a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other. One effective method for synthesizing chiral phenylalanine derivatives is through the asymmetric α-alkylation of a glycine (B1666218) Schiff base using phase-transfer catalysis. nih.gov

In this approach, a glycine derivative, such as N-(diphenylmethylene)glycine tert-butyl ester, is deprotonated to form an enolate. This enolate is then alkylated with a substituted benzyl (B1604629) bromide, which for this specific target would be 2-chlorobenzyl bromide. The stereochemical outcome is controlled by a chiral phase-transfer catalyst, often derived from Cinchona alkaloids. By using pseudoenantiomeric catalysts (catalysts that are near mirror images of each other), it is possible to produce either the (R)- or (S)-enantiomer of the desired product with high enantioselectivity. nih.gov For example, using O-allyl-N-(9-anthracenylmethyl) cinchoninium bromide can favor the (R)-enantiomer, while the corresponding cinchonidine-derived catalyst yields the (S)-enantiomer.

Catalyst TypeTarget EnantiomerTypical YieldEnantiomeric Excess (ee)
Cinchonine-derived(R)Good to Excellent (e.g., >90%)Excellent (e.g., >95%)
Cinchonidine-derived(S)Good to Excellent (e.g., >90%)Excellent (e.g., >95%)

This table presents typical outcomes for the asymmetric phase-transfer catalysis of glycine Schiff bases to produce chiral phenylalanine derivatives. nih.gov

Biocatalytic Approaches in Stereospecific Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and stereoselectivity under mild conditions. For the synthesis of 2-Chlorophenylalanine, Phenylalanine Ammonia Lyases (PALs) have proven to be particularly effective.

PAL enzymes can catalyze the asymmetric addition of ammonia to the double bond of a cinnamic acid derivative. To produce (S)-2-Chlorophenylalanine, 2-chlorocinnamic acid is used as the substrate. This hydroamination reaction, often performed using whole-cell biocatalysts (e.g., E. coli expressing a PAL enzyme), can achieve high conversions and excellent enantiomeric purity, often exceeding 99% ee. This biocatalytic route is utilized on an industrial scale.

Conversely, to produce the (D)-enantiomer, a different enzymatic strategy can be employed. A multi-enzyme system involving an L-amino acid deaminase and a D-amino acid dehydrogenase can convert the racemic amino acid or the L-enantiomer into the D-enantiomer with high yield and enantiopurity.

Enzyme SystemSubstrateProductTypical ConversionEnantiomeric Excess (ee)
Phenylalanine Ammonia Lyase (PAL)2-Chlorocinnamic acid(S)-2-Chlorophenylalanine≥85%>99%
L-Amino Acid Deaminase & D-Amino Acid DehydrogenaseL-2-Chlorophenylalanine(D)-2-ChlorophenylalanineQuantitative>99%

This table summarizes results from biocatalytic methods for producing enantiomers of 2-Chlorophenylalanine.

Derivatization Strategies for Functionalized 2-Chlorophenylalanine Compounds

Derivatization of 2-Chlorophenylalanine involves chemically modifying its structure to create new compounds with altered properties or to enable its incorporation into larger molecules. Beyond the intermediate protection strategies with Boc and Fmoc groups mentioned previously, more permanent functionalizations can be achieved.

A primary application of derivatized 2-Chlorophenylalanine is in peptide synthesis . Once the amino group is protected (e.g., as N-Boc-2-chlorophenylalanine), the carboxylic acid group can be "activated" using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU. bachem.comyoutube.com This activated species then readily reacts with the free amino group of another amino acid to form a peptide bond. This process can be repeated sequentially to build complex peptides containing the 2-chlorophenylalanine residue. uci.edu

Furthermore, the unique chemical structure of 2-Chlorophenylalanine allows for novel functionalization reactions. One such example is an intramolecular cyclization to form a new heterocyclic structure. It has been demonstrated that (S)-2-chlorophenylalanine can undergo a copper-catalyzed Ullmann-type ring closure reaction. This process results in the formation of (S)-2-indolinecarboxylic acid, a valuable chiral building block for pharmaceuticals. This reaction represents a significant structural modification, converting the acyclic amino acid into a bicyclic system.

Synthesis of Modified Peptides Incorporating 2-Chlorophenylalanine

The primary methodology for synthesizing peptides containing 2-Chlorophenylalanine is Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed due to its milder reaction conditions compared to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach. peptide.comnih.gov

General SPPS Cycle for Incorporating 2-Chlorophenylalanine:

The synthesis begins with the attachment of the C-terminal amino acid to a solid support, typically a resin. For peptides with a C-terminal carboxylic acid, the 2-chlorotrityl chloride (2-CTC) resin is a preferred choice. uci.edusigmaaldrich.com The process involves the sequential addition of Nα-Fmoc protected amino acids.

The key steps in each cycle of SPPS for incorporating an amino acid, including Fmoc-2-Chlorophenylalanine-OH, are:

Resin Swelling: The resin is swelled in a suitable solvent, typically dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), to ensure that the reactive sites are accessible. uci.eduresearchgate.net

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of a weak base, commonly 20% piperidine (B6355638) in DMF. uci.eduwpmucdn.com This exposes a free amine group for the subsequent coupling reaction.

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the byproducts of the deprotection step. uci.edu

Amino Acid Coupling: The incoming Fmoc-2-Chlorophenylalanine-OH is activated and then coupled to the free amine on the resin-bound peptide chain. Activation is typically achieved using a coupling reagent. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). peptide.comuci.edu

Washing: The resin is washed again with DMF and DCM to remove any unreacted reagents and byproducts of the coupling reaction. uci.edu

These steps are repeated for each amino acid in the desired peptide sequence. Upon completion of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers. peptide.com

Loading of Fmoc-2-Chlorophenylalanine-OH onto 2-Chlorotrityl Chloride Resin:

The initial step of attaching the first amino acid, in this case, Fmoc-2-Chlorophenylalanine-OH, to the 2-chlorotrityl chloride resin is crucial. A typical procedure is as follows:

The 2-chlorotrityl chloride resin is swelled in dry DCM. uci.edu

The Fmoc-2-Chlorophenylalanine-OH is dissolved in dry DCM, and N,N-diisopropylethylamine (DIPEA) is added. sigmaaldrich.compeptideweb.com

This solution is then added to the swelled resin, and the mixture is agitated for a specified period, usually 1-2 hours at room temperature. peptideweb.com

To cap any unreacted sites on the resin, a quenching agent like methanol (B129727) is added. peptideweb.com

The resin is then washed thoroughly with DCM and DMF and dried under vacuum. sigmaaldrich.compeptideweb.com

The loading efficiency can be determined spectrophotometrically by measuring the absorbance of the fulvene-piperidine adduct released upon Fmoc deprotection. peptideweb.compeptide.com

Table 1: Reagents and Solvents for SPPS incorporating 2-Chlorophenylalanine
Step Reagent/Solvent Purpose
Resin SwellingDichloromethane (DCM), N,N-Dimethylformamide (DMF)Prepares the resin for reaction
Fmoc Deprotection20% Piperidine in DMFRemoves the Fmoc protecting group
CouplingFmoc-2-Chlorophenylalanine-OHThe amino acid to be incorporated
HBTU, HCTU, or DIC/HOBtCoupling/activating reagents
N,N-Diisopropylethylamine (DIPEA)Base for activation and coupling
WashingDMF, DCMRemoval of excess reagents and byproducts
CleavageTrifluoroacetic acid (TFA), scavengers (e.g., water, triisopropylsilane)Cleaves the peptide from the resin and removes side-chain protecting groups

Preparation of Esters and N-Acyl Derivatives of 2-Chlorophenylalanine

Preparation of 2-Chlorophenylalanine Methyl Ester Hydrochloride:

The methyl ester of 2-Chlorophenylalanine is a valuable intermediate, often used in further synthetic modifications or as a protected form of the carboxylic acid. A common and efficient method for its preparation is the Fischer esterification using thionyl chloride (SOCl₂) in methanol. rsc.orgutexas.edu

The reaction proceeds as follows: 2-Chlorophenylalanine is suspended in methanol at a low temperature (typically 0 °C). Thionyl chloride is then added dropwise. The thionyl chloride reacts with methanol to form methyl sulfite (B76179) and hydrogen chloride in situ. The HCl then acts as a catalyst for the esterification of the carboxylic acid of 2-Chlorophenylalanine with methanol. The reaction mixture is typically stirred at room temperature or gently refluxed to ensure completion. rsc.orgutexas.edu After the reaction, the solvent is removed under reduced pressure, and the resulting crude product, 2-Chlorophenylalanine methyl ester hydrochloride, can be purified by recrystallization. utexas.edu

Table 2: Typical Reaction Conditions for the Esterification of 2-Chlorophenylalanine
Parameter Condition
Starting Material2-Chlorophenylalanine
ReagentsMethanol (MeOH), Thionyl Chloride (SOCl₂)
TemperatureInitial addition at 0 °C, then reflux
Reaction TimeTypically 2-24 hours
Product2-Chlorophenylalanine methyl ester hydrochloride

Preparation of N-Acyl Derivatives of 2-Chlorophenylalanine:

N-acylation of the amino group of 2-Chlorophenylalanine is a common modification to alter its properties or to prepare it for specific applications. The two most common acyl groups introduced are acetyl and benzoyl groups.

N-Acetyl-2-Chlorophenylalanine: This derivative can be synthesized by reacting 2-Chlorophenylalanine with acetic anhydride. The reaction is often carried out in an aqueous basic solution (Schotten-Baumann conditions) or in acetic acid. In the latter, L-Phenylalanine has been shown to react with acetic anhydride, and this can be monitored by NMR spectroscopy. magritek.com

N-Benzoyl-2-Chlorophenylalanine: The synthesis of the N-benzoyl derivative is typically achieved by reacting 2-Chlorophenylalanine with benzoyl chloride. This reaction is also commonly performed under Schotten-Baumann conditions, where the amino acid is dissolved in an aqueous solution of a base, such as sodium hydroxide, and benzoyl chloride is added. The base neutralizes the hydrochloric acid that is formed as a byproduct.

The general procedure for N-acylation involves the nucleophilic attack of the amino group of 2-Chlorophenylalanine on the carbonyl carbon of the acylating agent (acetic anhydride or benzoyl chloride). The resulting N-acyl derivative can then be isolated by acidification of the reaction mixture, followed by filtration or extraction.

Enzymatic Interactions and Biochemical Pathway Modulation by 2 Chlorophenylalanine Hydrochloride

Enzyme Inhibition Mechanisms of 2-Chlorophenylalanine and its Derivatives

Chlorinated phenylalanine analogues function primarily by inhibiting specific enzymes involved in amino acid metabolism. Their structural similarity to natural amino acids allows them to interact with enzyme active sites, leading to a reduction or complete loss of catalytic activity.

Tryptophan Hydroxylase Inhibition by p-Chlorophenylalanine and its Esters

p-Chlorophenylalanine (pCPA), also known as Fenclonine, is a well-established and potent inhibitor of tryptophan hydroxylase (TPH). ncats.ioconicet.gov.ar TPH is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT), catalyzing the conversion of L-tryptophan to 5-hydroxytryptophan (B29612). rndsystems.comfrontiersin.orgmdpi.com The inhibition of TPH by pCPA leads to a significant depletion of serotonin in the brain and peripheral tissues. frontiersin.orgnih.gov

The mechanism of inhibition is considered irreversible. ncats.io Research has shown that pCPA and its ester derivatives, such as pCPA methyl ester hydrochloride, effectively block TPH activity. rndsystems.com This inhibitory action is central to its use in research models to study the roles of serotonin in various physiological and pathological processes. frontiersin.org The enzyme TPH belongs to the pterin-dependent, aromatic amino-acid hydroxylase family and contains an N-terminal regulatory domain and a C-terminal catalytic domain with an iron atom. rndsystems.com The inhibition by pCPA disrupts this catalytic process, preventing serotonin synthesis. mdpi.com

Phenylalanine Hydroxylase Inhibition by 2-Chlorophenylalanine Derivatives

In addition to TPH, chlorinated phenylalanine derivatives also inhibit phenylalanine hydroxylase (PAH). researchgate.netnih.gov PAH is another critical enzyme in amino acid metabolism, responsible for converting phenylalanine into tyrosine. This is the primary pathway for phenylalanine catabolism in humans. nih.gov

Studies have demonstrated that p-chlorophenylalanine significantly inhibits PAH activity. researchgate.net For instance, research on the fungus Mortierella alpina showed that 5 mM concentrations of p-chlorophenylalanine resulted in a 96% inhibition of PAH-1 activity and a 95% inhibition of PAH-2 activity. researchgate.net Investigations into hepatoma cells revealed that pCPA differentially affects PAH isoenzymes, completely eliminating isoenzymes II and III while only reducing the quantity of isoenzyme I. nih.gov Furthermore, p-chlorophenylacetate was found to inactivate PAH in a manner identical to pCPA, suggesting that the mechanism is not specific to the amino acid structure. nih.gov This inhibition of PAH is a key factor in the compound's ability to induce experimental phenylketonuria, a metabolic disorder characterized by high levels of phenylalanine. acs.org

Characterization of Enzyme Binding and Catalytic Site Interactions

The inhibitory action of chlorophenylalanine derivatives stems from their ability to bind to the active sites of enzymes like TPH and PAH. nih.gov The structural resemblance to the natural substrate, phenylalanine, facilitates this interaction. The presence of the chlorine atom on the phenyl ring can alter the electronic properties and hydrophobicity of the molecule, influencing its binding affinity and inhibitory potency. cymitquimica.com

In a related context, studies on a specifically engineered pyrrolysyl-tRNA synthetase mutant designed to bind o-chlorophenylalanine revealed that the compound binds within a hydrophobic pocket of the active site. nih.gov This binding is stabilized by two halogen bonds formed between the chlorine atom and the enzyme, a relatively rare type of interaction in protein-ligand binding. nih.gov Such detailed structural analyses provide a basis for understanding how these analogues can achieve specific and potent interactions within enzyme catalytic domains. nih.govsemanticscholar.org

Influence on Related Metabolic and Biosynthetic Pathways

By inhibiting key enzymes, 2-Chlorophenylalanine and its derivatives can exert significant downstream effects on interconnected metabolic networks, including amino acid and lipid metabolism.

Modulation of Amino Acid Metabolism Pathways

The inhibition of PAH by chlorophenylalanine derivatives directly alters phenylalanine metabolism. nih.gov By blocking the conversion of phenylalanine to tyrosine, these compounds can lead to an accumulation of phenylalanine and its metabolites, such as phenylacetyl glutamine. nih.gov This disruption is a hallmark of their utility in creating animal models of phenylketonuria. acs.org

Because tyrosine is a precursor for neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862), inhibiting its synthesis can have broad effects on neurochemistry. nih.gov The modulation of these amino acid pathways is a central aspect of the biochemical profile of chlorophenylalanines. creative-proteomics.commdpi.com Furthermore, due to its structural similarity to phenylalanine, D-4-chlorophenylalanine can compete with natural substrates in various metabolic pathways and can be incorporated into peptides, providing a tool to study protein structure and function. cymitquimica.com

Effects on Lipid Synthesis Pathways via Enzyme Inhibition

There is a demonstrated link between the inhibition of serotonin synthesis by pCPA and the modulation of lipid metabolism. semanticscholar.orge-dmj.org Pharmacological inhibition of serotonin synthesis has been shown to reduce hepatic lipid accumulation. semanticscholar.orge-dmj.org This occurs through the downregulation of genes involved in key lipid synthesis pathways.

Specifically, treatment with pCPA has been found to decrease the expression of genes related to de novo lipogenesis and triglyceride synthesis. semanticscholar.org Key transcription factors that regulate lipogenesis, such as Srebp1c and Mlxipl (ChREBP), are also significantly downregulated. semanticscholar.org The inhibition of the phenylalanine-hydroxylating system by pCPA in M. alpina was shown to reduce the accumulation of total saturated fatty acids and polyunsaturated fatty acids by interfering with the production of acetyl-CoA and NADPH, which are essential precursors for fatty acid synthesis. researchgate.net These findings suggest that the effects of chlorophenylalanine derivatives extend beyond amino acid metabolism to directly influence the synthesis and storage of lipids. frontiersin.org


Interplay with Neurotransmitter Synthesis Pathways

2-Chlorophenylalanine hydrochloride, also known as p-chlorophenylalanine (PCPA), is a compound recognized for its significant and selective impact on neurotransmitter synthesis, primarily targeting the serotonergic system. invivochem.comwikipedia.org Its primary mechanism of action is the irreversible inhibition of tryptophan hydroxylase (TPH), which is the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine or 5-HT). invivochem.comwikipedia.org This inhibition leads to a profound and lasting depletion of serotonin in the brain and other tissues. invivochem.comane.pl

The interaction of this compound with neurotransmitter pathways is not limited to serotonin alone; it also extends to secondary effects on catecholamine systems. Research has demonstrated that the depletion of serotonin can, in turn, influence the levels of other key neurotransmitters, including dopamine and norepinephrine.

Serotonin Synthesis Pathway

The foundational step in the synthesis of serotonin is the conversion of the essential amino acid L-tryptophan to 5-hydroxytryptophan (5-HTP), a reaction catalyzed by tryptophan hydroxylase (TPH). ane.plnih.gov 2-Chlorophenylalanine acts as a selective and irreversible inhibitor of TPH. invivochem.comwikipedia.org While it behaves as a competitive inhibitor of TPH in vitro, its effect in vivo is characterized by an irreversible inactivation of the enzyme. invivochem.com This inactivation is the direct cause of the observed depletion of endogenous serotonin levels. invivochem.com

Studies in rats have shown that administration of PCPA leads to a marked inhibition of brain tryptophan hydroxylase, which correlates with the depletion of brain serotonin. invivochem.com The effects can be quite drastic, with serotonin levels becoming undetectable via immunohistochemistry within the first day after a control dose administration. wikipedia.org Research using intraperitoneal injections in rats demonstrated a dose-dependent decrease in the cortical content of 5-HT, with a reduction of 3 times within 24 hours and 6-9 times within 2-4 days. nih.gov The maximum depletion is typically reached on the third day after injection and can be sustained for at least a week. nih.gov This depletion also affects the primary metabolite of serotonin, 5-hydroxyindoleacetic acid (5-HIAA), with studies showing that the percentage decrease of 5-HIAA was greater than that of 5-HT in the cortex, striatum, and hippocampus. biocrick.com

Interestingly, the inhibition of the TPH enzyme and subsequent reduction in serotonin concentration trigger a feedback mechanism. Research has shown that a single dose of PCPA leads to a marked increase in the mRNA levels of tryptophan-5-hydroxylase in the rat dorsal raphe nucleus 1-2 days after administration. nih.gov These mRNA levels then return to baseline by the fifth day, following a time course that is almost symmetrically opposite to the changes in serotonin concentration. nih.gov This suggests that the gene transcription for tryptophan hydroxylase is involved in a feedback loop that regulates serotonin synthesis. nih.gov

Catecholamine Synthesis Pathway

The influence of this compound extends to the catecholamine neurotransmitters, although the effects are generally considered secondary to its primary action on the serotonin pathway. The synthesis of catecholamines, including dopamine and norepinephrine, begins with the amino acid tyrosine. amegroups.cnsigmaaldrich.com Research indicates that the depletion of brain serotonin by PCPA can lead to a decrease in the activity of midbrain dopamine cells, suggesting that endogenous serotonin is necessary to maintain dopamine tone. nih.gov

Experimental data have shown that while PCPA significantly reduces serotonin levels, it can also affect catecholamine levels. nih.gov One study in rats reported that PCPA administration caused a decrease in serotonin levels by as much as 98.7%, dopamine by 96%, and norepinephrine by 23.5%. nih.gov However, other studies suggest that while serotonin levels decrease to 10-15% of their initial values, dopamine and norepinephrine levels only decrease to about 85%. nih.gov The administration of 5-hydroxytryptophan (5-HTP), the precursor to serotonin, was able to reverse the PCPA-induced decrease in the number of spontaneously active dopamine neurons. nih.gov

However, the interplay is complex. One study investigating the effects of DL-p-chlorophenylalanine and DL-alpha-methyl-p-tyrosine (an inhibitor of catecholamine synthesis) found that while each compound alone decreased its respective neurotransmitter, their combined administration did not produce the expected decreases in both catecholamines and serotonin. nih.gov This highlights the intricate and not fully understood regulatory relationships between these neurotransmitter systems.

Compound/MetaboliteEffect of this compoundResearch Finding
Tryptophan Hydroxylase (TPH) Irreversible InhibitionActs as a selective and irreversible inhibitor, the rate-limiting enzyme in serotonin biosynthesis. invivochem.comwikipedia.org
Tryptophan Hydroxylase mRNA IncreaseMarkedly increased levels in the dorsal raphe 1-2 days after administration, suggesting a feedback mechanism. nih.gov
Serotonin (5-HT) DecreaseCauses a profound and sustained depletion in the brain. invivochem.comnih.gov Levels can drop to 10-15% of initial values. nih.gov
5-Hydroxyindoleacetic Acid (5-HIAA) DecreaseThe percentage decrease can be greater than that of 5-HT in certain brain regions. biocrick.com
Dopamine DecreaseDepletion of serotonin leads to a decrease in the activity of midbrain dopamine cells. nih.gov One study reported a 96% decrease. nih.gov
Norepinephrine DecreaseLevels have been shown to decrease, but to a lesser extent than serotonin and dopamine. nih.gov

Advanced Analytical Methodologies and Metabolomics Applications Utilizing 2 Chlorophenylalanine Hydrochloride

Role as an Internal Standard in Quantitative Metabolomic Profiling

The primary role of an internal standard in quantitative analysis is to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. By adding a known amount of 2-Chlorophenylalanine hydrochloride to each sample at the beginning of the workflow, any subsequent variations will affect both the internal standard and the target analytes. The ratio of the analyte signal to the internal standard signal is then used for quantification, which provides a more accurate and precise measurement than relying on the absolute analyte signal alone.

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. While specific validation data for this compound as an internal standard is not extensively published in standalone reports, its widespread use in peer-reviewed studies suggests that it has undergone rigorous validation within those specific applications. The key parameters for validating a bioanalytical method include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.

Accuracy is determined by comparing the measured concentration to a known true concentration, often expressed as a percentage of recovery. Precision is a measure of the repeatability of the method and is typically expressed as the relative standard deviation (%RSD) of replicate measurements. For a method to be considered robust, the precision should not exceed 15% coefficient of variation (CV), except for the lower limit of quantification, where it should not exceed 20% CV au.dk. The accuracy should be within 80-120% au.dk. The use of an appropriate internal standard like this compound is fundamental to achieving these stringent validation criteria.

Table 1: Key Parameters in Bioanalytical Method Validation

Validation Parameter Description Typical Acceptance Criteria
Accuracy The closeness of the measured value to the true value. 85-115% (or 80-120% for LLOQ)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. ≤15% RSD (≤20% for LLOQ)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. No significant interference at the retention time of the analyte and IS.
Recovery The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples with unextracted standards. Consistent, precise, and reproducible.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. Analyte response should remain within a specified percentage of the initial response.

Standardization of pre-analytical procedures is critical for minimizing inter-sample variability and ensuring the integrity of the metabolomic profile. This compound has been successfully incorporated into standardization protocols for a variety of biological matrices, including serum, plasma, and urine. The general principle involves the addition of the internal standard to the initial extraction solvent.

For instance, in the analysis of serum, a common protocol involves adding a specific volume of serum to a larger volume of a solvent like methanol (B129727), which contains this compound at a predetermined concentration, to precipitate proteins and extract metabolites simultaneously. unodc.orgnih.gov This mixture is then vortexed and centrifuged to separate the protein pellet from the supernatant containing the metabolites and the internal standard.

Table 2: Example Standardization Protocols Utilizing this compound

Biological Matrix Sample Volume Extraction Solvent Internal Standard Concentration Processing Steps Reference
Rat Serum 100 µL 300 µL Methanol 5 µg/mL Vortex (2 min), Centrifuge (13,000 rpm, 4°C, 10 min), Collect supernatant. unodc.orgnih.gov
Rice Grains 50 mg 400 µL Methanol/Water (4:1, v/v) 0.02 mg/mL Cryogenic homogenization, Ultrasonic-assisted extraction, Centrifuge (13,000 x g, 4°C, 15 min), Collect supernatant.
Greenhouse Soil 100 mg 800 µL Methanol/Water (4:1, v/v) 0.02 mg/mL Grinding, Low-temperature ultrasonic extraction. mdpi.com

Application in Gas Chromatography-Mass Spectrometry (GC-MS) Based Metabolomics

GC-MS is a powerful technique for the analysis of volatile and semi-volatile metabolites. However, many biologically important compounds, such as amino acids, are not inherently volatile. Therefore, a derivatization step is required to make them amenable to GC-MS analysis. This compound, being an amino acid analog, undergoes the same derivatization reactions as the target analytes, making it an excellent internal standard for these methods.

A common and effective derivatization strategy for amino acids and other polar metabolites is a two-step process involving oximation followed by silylation. The oximation step protects carbonyl groups, while the silylation step replaces active hydrogens on hydroxyl, carboxyl, and amino groups with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility.

A typical protocol involves dissolving the dried sample extract in a solution of methoxyamine hydrochloride in pyridine (B92270) to perform the oximation, followed by the addition of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net

Table 3: Typical Two-Step Derivatization Protocol for GC-MS Metabolomics

Step Reagent Conditions Purpose
1. Oximation Methoxyamine hydrochloride in pyridine Incubation (e.g., 30°C for 90 min) Protects carbonyl groups and reduces the number of possible isomers.
2. Silylation N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Incubation (e.g., 37°C for 30 min) Replaces active hydrogens with TMS groups to increase volatility.

Following derivatization, the samples are analyzed by GC-MS. The data acquisition parameters are optimized to achieve good chromatographic separation and sensitive detection of the derivatized metabolites. The raw data from the GC-MS analysis is then processed to identify and quantify the metabolites. This workflow typically includes peak detection, deconvolution, alignment, and normalization to the internal standard.

The processed data is then subjected to statistical analysis to identify significant differences between experimental groups. For metabolite identification, the acquired mass spectra are compared to spectral libraries such as the National Institute of Standards and Technology (NIST) library.

Table 4: Example GC-MS Data Acquisition Parameters for Metabolomics

Parameter Setting
Injection Volume 1 µL
Injection Mode Splitless or Split (e.g., 50:1)
Injector Temperature 280°C
Carrier Gas Helium
Flow Rate 1 mL/min
Oven Temperature Program e.g., Initial 70°C, ramp to 280°C
Transfer Line Temperature 250°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI)
Electron Energy -70 eV
Mass Scan Range 50-800 m/z

Application in Liquid Chromatography-Mass Spectrometry (LC-MS) Based Metabolomics

LC-MS is a highly versatile and sensitive technique that is widely used in metabolomics for the analysis of a broad range of compounds, including those that are not amenable to GC-MS. The use of this compound as an internal standard in LC-MS-based metabolomics follows the same principles as in GC-MS, providing a reliable means of data normalization.

In a typical LC-MS workflow for serum metabolomics, 2-chloro-l-phenylalanine (B556779) is added to the extraction solvent (e.g., methanol) at a specific concentration. unodc.orgnih.gov The sample is then processed to remove proteins, and the resulting supernatant is injected into the LC-MS system. The chromatographic and mass spectrometric conditions are optimized to achieve separation and detection of a wide range of metabolites.

Table 5: Example LC-MS Parameters for Serum Metabolomics with 2-Chlorophenylalanine Internal Standard

Parameter Setting
LC System Agilent 1290 Infinity UHPLC
Column XSelect HSS T3 (2.5 µm, 100 × 2.1 mm)
Column Temperature 25°C
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile (B52724)
Flow Rate 0.35 mL/min
Gradient 5% B to 95% B over 8 min
MS System Agilent 6545 UHD Q-TOF
Ionization Source Electrospray Ionization (ESI), Positive & Negative modes
Capillary Voltage 4 kV (positive), 3.5 kV (negative)
Gas Temperature 325°C
Drying Gas Flow 10 L/min
Mass Scan Range 100–1000 Da

Reference: unodc.orgnih.gov

Sample Preparation and Chromatographic Separation for LC-MS Analysis

The fidelity of any LC-MS analysis is fundamentally reliant on meticulous sample preparation and robust chromatographic separation. The primary objective of sample preparation is to extract the target analytes, such as amino acids, from the biological matrix while minimizing interferences from proteins, lipids, and salts that can compromise the analytical results.

A common and effective method for sample preparation in amino acid analysis is protein precipitation . This technique involves the addition of an organic solvent, such as acetonitrile, to the biological sample (e.g., plasma, serum, or tissue homogenate). The solvent disrupts the protein structure, causing them to precipitate out of the solution. Following centrifugation, the clear supernatant containing the smaller metabolites, including this compound and other amino acids, can be collected for analysis.

Another widely used technique is solid-phase extraction (SPE) . SPE offers a more selective cleanup by utilizing a solid sorbent to retain either the analytes of interest or the interfering matrix components. For amino acid analysis, a reversed-phase SPE cartridge can be employed. The sample is loaded onto the cartridge, and a series of washing steps with different solvents removes unwanted compounds. The purified amino acids are then eluted with an appropriate solvent.

In a specific application, L-2-chlorophenylalanine was used as an internal standard in a soil metabolomics study where metabolites were extracted using a solution of methanol and water (4:1, v/v). mdpi.com This highlights the adaptability of extraction methods to different sample types.

Once the sample is prepared, it is subjected to liquid chromatography (LC) for the separation of its components prior to mass spectrometric detection. For amino acid analysis, reversed-phase chromatography is the most common approach. A C18 column is frequently used as the stationary phase, which separates compounds based on their hydrophobicity.

The mobile phase typically consists of a mixture of an aqueous solvent (often water with a small percentage of an acid like formic acid to improve peak shape and ionization) and an organic solvent (commonly acetonitrile or methanol). A gradient elution is employed, where the proportion of the organic solvent is gradually increased over the course of the analysis. This allows for the effective separation of a wide range of amino acids with varying polarities.

Table 1: Typical Sample Preparation and Chromatographic Parameters for Amino Acid Analysis using LC-MS
ParameterDescription
Sample PreparationProtein precipitation with acetonitrile or solid-phase extraction (SPE) with a C18 cartridge.
Chromatographic ColumnReversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Mobile Phase AWater with 0.1% formic acid.
Mobile Phase BAcetonitrile with 0.1% formic acid.
Elution ModeGradient elution, with an increasing percentage of Mobile Phase B over time.
Flow RateTypically in the range of 0.2-0.5 mL/min.
Column TemperatureMaintained at a constant temperature, often around 40°C, to ensure reproducibility.

Mass Spectrometric Detection and Quantification of Metabolites

Following chromatographic separation, the eluted compounds, including this compound, are introduced into the mass spectrometer for detection and quantification. Tandem mass spectrometry (MS/MS) is the preferred method for this purpose due to its high sensitivity and specificity.

In a typical LC-MS/MS workflow, the compounds are first ionized, most commonly using electrospray ionization (ESI) . The resulting ions are then directed into the mass spectrometer. For quantitative analysis, a triple quadrupole mass spectrometer is often used, operating in the Multiple Reaction Monitoring (MRM) mode.

MRM is a highly selective technique where the first quadrupole is set to isolate a specific precursor ion (the parent ion of the analyte of interest). This precursor ion is then fragmented in the second quadrupole through collision-induced dissociation. The third quadrupole is then set to detect a specific product ion (a fragment of the parent ion). The combination of a specific precursor ion and a specific product ion, known as an MRM transition, is unique to a particular compound, providing a high degree of specificity and minimizing interferences from other co-eluting compounds. forensicrti.org

For the quantification of 2-chlorophenylalanine, the precursor ion would be its protonated molecule [M+H]+. The exact mass of this ion would be precisely determined. Through optimization experiments, the most abundant and stable product ions would be identified to establish the MRM transitions for both quantification and confirmation. The use of this compound as an internal standard is critical for accurate quantification, as it compensates for any variations in sample preparation and instrument response.

Table 2: Principles of Mass Spectrometric Detection for Metabolite Quantification
ParameterDescription
Ionization TechniqueElectrospray Ionization (ESI), typically in positive ion mode for amino acids.
Mass AnalyzerTriple quadrupole mass spectrometer.
Detection ModeMultiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Precursor IonThe protonated molecule [M+H]+ of the target analyte (e.g., 2-chlorophenylalanine).
Product IonA specific fragment ion generated from the precursor ion through collision-induced dissociation.
Internal StandardA stable isotope-labeled version of the analyte or a close structural analog, such as this compound, is used for accurate quantification.

Chiral Amino Acid Analysis Facilitated by LC-MS Detection of Derivatized Enantiomers

Many amino acids are chiral, meaning they exist as two non-superimposable mirror images, or enantiomers (D- and L-forms). While the L-enantiomers are the primary building blocks of proteins, D-amino acids also play significant biological roles. Distinguishing between these enantiomers is crucial in many metabolomics studies.

Direct separation of enantiomers on a standard reversed-phase column is not possible as they have identical physical and chemical properties. While chiral stationary phases can be used for direct separation, an alternative and widely adopted approach is chiral derivatization . nih.gov This involves reacting the amino acid enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a conventional achiral column.

A commonly used chiral derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) . nih.gov Marfey's reagent reacts with the primary amine group of amino acids to form stable diastereomeric adducts. The resulting L-amino acid-FDAA and D-amino acid-FDAA diastereomers will have different retention times on a reversed-phase column, allowing for their separation and subsequent quantification by LC-MS/MS. This method offers the advantage of using standard, robust chromatographic methods for chiral analysis. acs.org

Table 3: General Workflow for Chiral Amino Acid Analysis by LC-MS with Derivatization
StepDescription
1. DerivatizationReaction of the amino acid sample with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers.
2. Chromatographic SeparationSeparation of the resulting diastereomers on a standard reversed-phase (e.g., C18) column.
3. Mass Spectrometric DetectionQuantification of the separated diastereomers using LC-MS/MS in MRM mode.

Integration with Multivariate Statistical Analysis for Metabolic Pathway Elucidation

Metabolomics datasets are often large and complex, containing information on hundreds or thousands of metabolites across multiple samples. To extract meaningful biological insights from this data, multivariate statistical analysis is essential. These statistical tools help to identify patterns and correlations in the data, pinpointing the metabolites that are most significantly altered between different experimental groups and relating these changes to underlying metabolic pathways.

Principal Component Analysis (PCA) in Metabolic Profiling

Principal Component Analysis (PCA) is an unsupervised statistical method used for dimensionality reduction and visualization of complex datasets. metwarebio.com PCA transforms the original variables (metabolites) into a smaller set of new, uncorrelated variables called principal components (PCs). The first principal component (PC1) accounts for the largest amount of variation in the data, the second principal component (PC2) for the second largest, and so on.

Partial Least Squares Discriminant Analysis (PLS-DA) for Differential Metabolite Identification

While PCA is useful for exploratory data analysis, it is an unsupervised method, meaning it does not take into account the group identity of the samples. Partial Least Squares Discriminant Analysis (PLS-DA) is a supervised method that is specifically designed to enhance the separation between predefined groups. metabolon.com

PLS-DA works by identifying the variables (metabolites) that are most responsible for the differences between the groups. The results of a PLS-DA are often visualized as a scores plot, similar to PCA, but with a clearer separation between the groups. A key output of PLS-DA is the Variable Importance in Projection (VIP) score . researchgate.net The VIP score reflects the importance of each metabolite in the PLS-DA model, with higher scores indicating a greater contribution to the group separation. Metabolites with a VIP score above a certain threshold (typically 1.0) are considered to be significant discriminators between the groups. mdpi.com

Pathway Enrichment Analysis (e.g., KEGG) in Metabolomic Data Interpretation

Once the significantly altered metabolites have been identified through statistical analysis, the next step is to understand their biological significance. Pathway enrichment analysis is a powerful bioinformatic tool that helps to interpret the changes in metabolite levels in the context of known metabolic pathways.

The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a widely used database that contains information on metabolic pathways and the genes and enzymes involved in them. mdpi.com By mapping the significantly altered metabolites to the KEGG database, it is possible to identify which metabolic pathways are most affected in a given condition. researchgate.net This can provide valuable insights into the underlying biological mechanisms of a disease or the effects of a particular treatment. For example, an increase in certain amino acids might point to the upregulation of pathways such as "aminoacyl-tRNA biosynthesis" or specific amino acid metabolism pathways like "phenylalanine, tyrosine and tryptophan biosynthesis". mdpi.com

Table 4: Overview of Multivariate Statistical and Pathway Analysis in Metabolomics
MethodDescriptionApplication in Amino Acid Analysis
Principal Component Analysis (PCA)Unsupervised method for dimensionality reduction and visualization of data structure.Initial exploration of amino acid profiles to identify clustering, trends, and outliers.
Partial Least Squares Discriminant Analysis (PLS-DA)Supervised method to maximize separation between predefined groups and identify discriminating variables.To identify specific amino acids that are significantly different between experimental groups.
Pathway Enrichment Analysis (e.g., KEGG)Bioinformatic method to identify metabolic pathways that are significantly enriched with altered metabolites.To understand the biological implications of changes in amino acid profiles by linking them to specific metabolic pathways.

Molecular and Cellular Research on 2 Chlorophenylalanine Hydrochloride Activity

In Vitro Studies on Cellular Systems

Preparation of Cell and Tissue Samples for Analysis

In metabolomic studies, L-2-chlorophenylalanine is sometimes utilized as an internal standard. mdpi.com An internal standard is a known quantity of a substance added to a sample to aid in the quantification of other analytes. For instance, in preparing rice grain samples for analysis, an ice-cold extraction solvent (commonly a methanol (B129727)/water mixture) is spiked with L-2-chlorophenylalanine. mdpi.com The sample is then homogenized, often using cryogenic methods and a ball mill, followed by ultrasonic-assisted extraction to ensure metabolites are effectively released from the tissue into the solvent. mdpi.com After extraction, samples are typically incubated at low temperatures and then centrifuged to separate solid debris from the liquid extract containing the metabolites and the internal standard before analysis by methods such as ultra-high performance liquid chromatography coupled to mass spectrometry (UHPLC-MS). mdpi.com

Investigation of Intracellular Metabolite Changes

There is no specific information available in the reviewed literature detailing the investigation of intracellular metabolite changes induced by 2-Chlorophenylalanine hydrochloride in vitro.

Exploration of its Influence on Specific Biochemical Processes in Cell Culture

Examination of Anabolic Hormone Secretion Influences

No studies were identified that examined the influence of this compound on anabolic hormone secretion in cell culture.

Studies on Mental Performance and Stress-Related Task Modulation

No in vitro studies were found that investigate the role of this compound in modulating mental performance or stress-related tasks at a cellular level.

Theoretical and Computational Chemistry Studies of 2 Chlorophenylalanine Hydrochloride

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. These ab initio methods provide a detailed understanding of molecular structure and reactivity without the need for empirical data.

The electronic structure of 2-Chlorophenylalanine hydrochloride dictates its chemical and physical properties. Quantum chemical calculations are used to determine a variety of computed properties that characterize the molecule. For the related compound 2-Chloro-L-phenylalanine (B556779), these calculations provide values for molecular weight, topological polar surface area, and hydrogen bond donor and acceptor counts, among others. nih.gov These descriptors are crucial for predicting the molecule's behavior in different chemical environments.

Computed Molecular Properties of 2-Chlorophenylalanine

Property Value Reference
Molecular Formula C₉H₁₀ClNO₂ nih.gov
Molecular Weight 199.63 g/mol nih.gov
Exact Mass 199.0400063 Da nih.gov
Hydrogen Bond Donor Count 2 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov

This table is based on data for 2-Chloro-L-phenylalanine, the parent compound of the hydrochloride salt.

Conformational analysis is a critical step in computational chemistry, aimed at identifying the most stable three-dimensional arrangements of a molecule. hakon-art.com For a flexible molecule like 2-Chlorophenylalanine, which has several rotatable bonds, numerous conformations are possible. nih.gov The process of energetic minimization involves systematically exploring these possibilities to find the conformation with the lowest potential energy, known as the global minimum, as well as other low-energy local minima.

This is achieved using various algorithms, such as steepest descent, conjugate gradient, and block diagonal Newton-Raphson methods. semanticscholar.org The goal is to find the lowest energy state, as this is the form in which the ligand is most likely to interact with biological receptors. hakon-art.comsemanticscholar.org The process results in an optimized geometry where the molecule's valence, hybridization, and ring structures are refined. hakon-art.com

Key Aspects of Energetic Minimization

Concept Description
Potential Energy Surface A multi-dimensional surface that represents the potential energy of a molecule as a function of its atomic coordinates.
Local Minima Stable conformations of the molecule corresponding to valleys on the potential energy surface.
Global Minimum The conformation with the absolute lowest energy, representing the most stable state of the molecule.

| Minimization Algorithms | Computational methods (e.g., Steepest Descent, Conjugate Gradient) used to find the lowest energy conformations. hakon-art.com |

Molecular Dynamics and Simulation Approaches for Interaction Analysis

Molecular dynamics (MD) simulations provide a powerful lens through which to observe the time-dependent behavior of molecules and their interactions. These simulations model the motions of atoms and molecules over time, offering insights that are often inaccessible through experimental methods alone.

MD simulations are extensively used to investigate how a ligand, such as 2-Chlorophenylalanine, binds to a biological target like a protein receptor. researchgate.net These models can predict the binding affinity and identify the specific interactions that stabilize the ligand-receptor complex. nih.gov Key interactions include hydrogen bonds, electrostatic interactions, and van der Waals forces. researchgate.netnih.gov

In a typical study, the ligand is "docked" into the binding site of a receptor, and an MD simulation is run to observe the dynamics of the complex. nih.gov The analysis of the simulation trajectory can reveal the binding free energy, which is a measure of the strength of the interaction. nih.gov Studies on similar phenylalanine derivatives have shown that both van der Waals and electrostatic contributions are important for binding affinity, with electrostatics often playing a crucial role. nih.gov

Primary Forces in Ligand-Receptor Binding

Interaction Type Description
Electrostatic Interactions Attractive or repulsive forces between charged or polar groups on the ligand and receptor.
Van der Waals Forces Weak, short-range forces arising from temporary fluctuations in electron density.
Hydrogen Bonds A specific type of electrostatic interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. researchgate.net

| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment, releasing water molecules and increasing entropy. |

To understand how 2-Chlorophenylalanine behaves in vivo, it is crucial to simulate it within a realistic biological environment. MD simulations can model the compound in an explicit solvent, typically water, along with ions to mimic physiological conditions. researchgate.net These simulations show how the molecule interacts with its surroundings, including its conformational dynamics in solution and its potential to cross biological membranes. researchgate.netnih.gov

For example, simulations can model the interaction of peptides with a lipid bilayer to understand the mechanism of cell penetration. nih.gov The choice of the force field—the set of parameters used to describe the potential energy of the system—is critical for the accuracy of these simulations. researchgate.net By observing the behavior of 2-Chlorophenylalanine in these simulated environments, researchers can gain insights into its bioavailability and mechanism of action at a molecular level.

Computational Analysis of Reaction Mechanisms and Transition States Involving 2-Chlorophenylalanine Analogs

Computational chemistry provides essential tools for elucidating the step-by-step pathways of chemical reactions. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the high-energy transition states that connect them. smu.edu

The analysis of a reaction mechanism often begins by mapping the potential energy surface to locate stationary points (reactants, products, and intermediates) and transition states. smu.edu The intrinsic reaction coordinate (IRC) is then calculated to delineate the precise path the reaction follows from reactants to products. smu.edu Advanced approaches, such as the united reaction valley approach (URVA), can partition the reaction path into distinct phases, such as a preparation phase where reactants prepare for chemical changes, a transition state phase where bonds are broken and formed, and a product adjustment phase. smu.edu These computational methods allow for a detailed understanding of the electronic factors that control the reaction's energetics and mechanism. researchgate.net

Phases of a Computationally Modeled Reaction

Phase Description
Contact Phase Initial van der Waals interactions between reactant molecules. smu.edu
Preparation Phase Reactants undergo geometric and electronic changes in preparation for the reaction. smu.edu
Transition State Phase The highest energy point along the reaction coordinate, where bond breaking and formation occur. smu.edu
Product Adjustment Phase The newly formed products relax into their stable geometric conformations. smu.edu

| Separation Phase | The final products move apart from one another. smu.edu |

Table of Compounds

Compound Name
This compound
2-Chloro-L-phenylalanine
Nateglinide
Pioglitazone
Repaglinide
Glyburide
Testosterone
Nilutamide
Bicalutamide
Doxorubicin
Zidovudine
Rasagiline
Alanine (B10760859)
Proline
Tyrosine
Valine
Quercetin-o-glucoside
Delphinidin 3-O-galactoside
Cyanidin-3-glucoside

Structure-Activity Relationship (SAR) Investigations through Computational Modeling

Theoretical and computational chemistry studies are pivotal in elucidating the structure-activity relationships (SAR) of bioactive molecules, offering insights that guide the design of novel compounds with enhanced efficacy and selectivity. In the context of this compound, computational modeling provides a framework to understand how the structural features of the molecule influence its biological activity. This is typically achieved by creating a series of virtual analogs and evaluating their properties and interactions with a putative biological target.

A computational SAR investigation of this compound would systematically explore the impact of modifications at three key positions: the phenyl ring, the amino acid backbone, and the chlorine substituent. By employing a combination of molecular mechanics, quantum mechanics, and quantitative structure-activity relationship (QSAR) modeling, researchers can predict how these changes affect the compound's electronic properties, conformation, and binding affinity to a target receptor or enzyme.

The initial step in such a study involves the creation of a virtual library of analogs. For 2-Chlorophenylalanine, this would include variations in the position and nature of the halogen on the phenyl ring (e.g., 3-Chlorophenylalanine, 4-Chlorophenylalanine, 2-Fluorophenylalanine), as well as modifications to the amino and carboxyl groups.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a hypothetical study targeting an enzyme's active site, this compound and its analogs would be docked to understand their binding modes and predict their binding affinities. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex.

For instance, a docking study might reveal that the 2-chloro substituent on the phenyl ring of 2-Chlorophenylalanine forms a critical halogen bond with a specific amino acid residue in the binding pocket, thereby enhancing its inhibitory activity. The binding energies, often expressed in kcal/mol, provide a quantitative measure of the binding affinity, with lower values indicating a more stable complex.

Table 1: Hypothetical Molecular Docking Results for 2-Chlorophenylalanine Analogs
CompoundBinding Energy (kcal/mol)Key Interacting ResiduesNumber of Hydrogen Bonds
2-Chlorophenylalanine-8.5Tyr122, Phe258, Ser1803
3-Chlorophenylalanine-7.9Tyr122, Phe2582
4-Chlorophenylalanine-8.1Tyr122, Phe258, Asn1753
2-Fluorophenylalanine-8.2Tyr122, Phe258, Ser1803
Phenylalanine-7.2Tyr122, Phe2582

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of the molecules. researchgate.net These calculations can provide insights into the molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and partial atomic charges. The electronic properties are crucial for understanding the reactivity of the compounds and their ability to participate in various types of interactions.

For example, the electrostatic potential map can highlight electron-rich and electron-deficient regions of the molecule, which are important for electrostatic interactions with the target protein. The HOMO-LUMO energy gap can be related to the chemical reactivity and stability of the molecule.

Table 2: Hypothetical Quantum Chemical Properties of Phenylalanine Analogs
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
2-Chlorophenylalanine-6.8-1.25.63.5
3-Chlorophenylalanine-6.9-1.15.82.8
4-Chlorophenylalanine-6.8-1.35.52.1
2-Fluorophenylalanine-7.0-1.06.04.1
Phenylalanine-6.5-0.95.61.8

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govmdpi.com To build a QSAR model for 2-Chlorophenylalanine analogs, a set of molecular descriptors would be calculated for each compound. These descriptors can be steric (e.g., molecular weight, volume), electronic (e.g., dipole moment, partial charges), or hydrophobic (e.g., logP).

By correlating these descriptors with the experimentally determined (or computationally predicted) biological activity, a predictive QSAR model can be developed. Such a model can be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates. A study on amino acid derivatives highlighted the importance of polar substituents and hydrophobic moieties in binding interactions. nih.gov The introduction of halogen atoms can significantly influence these properties. units.itnih.gov

A hypothetical QSAR equation might look like:

Biological Activity = c0 + c1(logP) + c2(Dipole Moment) - c3*(Molecular Volume)

This equation would suggest that hydrophobicity and a higher dipole moment are positively correlated with activity, while a larger molecular volume is detrimental. The analysis of halogenated ligands has shown that chlorine has a high propensity for interactions with leucine (B10760876) residues in proteins. nih.gov

Future Research Directions and Unexplored Avenues for 2 Chlorophenylalanine Hydrochloride

Development of Novel Synthetic Routes and Stereoselective Approaches

The synthesis of 2-Chlorophenylalanine hydrochloride, particularly its enantiomerically pure forms, is a critical area for future research. Current synthetic methods, while effective, often present challenges in terms of yield, cost, and environmental impact. Future investigations are expected to focus on the development of more efficient and greener synthetic strategies.

One promising direction is the exploration of novel catalytic systems. For instance, the use of chiral transition metal complexes, such as those involving Nickel(II), has shown potential for the asymmetric synthesis of amino acids. mdpi.com Further research could optimize these catalysts or discover new ones to enhance the stereoselectivity of the synthesis of 2-Chlorophenylalanine, ensuring the production of specific enantiomers which are often required for biological studies.

Another avenue for exploration is the application of biocatalysis. Enzymes such as phenylalanine aminomutase, which can catalyze the conversion of α-amino acids to β-amino acids, could be engineered or screened for their ability to act on chlorinated phenylalanine precursors. rug.nl This approach offers the potential for highly stereoselective and environmentally benign synthetic routes. Additionally, chemoenzymatic methods, which combine the advantages of chemical synthesis and biocatalysis, could provide novel and efficient pathways.

The development of stereoselective synthesis methods is of paramount importance. Techniques such as crystallization-induced resolution, which has been applied to related compounds like DL-4-Chlorophenylalanine ethyl ester hydrochloride, could be further investigated and adapted for this compound. Research into the stereoselective addition of tellurium tetrachloride to alkyne precursors also points towards potential strategies for controlling the stereochemistry of halogenated organic molecules. researchgate.net

Future synthetic research will likely involve a combination of these approaches, aiming for scalable, cost-effective, and stereoselective routes to produce high-purity this compound for various research and potential therapeutic applications.

Advanced Elucidation of Specific Enzymatic Interaction Dynamics

A deeper understanding of how this compound interacts with specific enzymes at a molecular level is crucial for its application in biochemical and pharmacological research. While it is known to be an analog of the essential amino acid phenylalanine, the precise dynamics of its interactions with key enzymes are still being explored.

One of the most well-documented interactions is with tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (B10506). kpfu.rumdpi.com The chlorinated analog, particularly p-chlorophenylalanine, acts as an inhibitor of this enzyme. kpfu.rumdpi.com Future research should focus on the ortho-substituted 2-Chlorophenylalanine to delineate the specific binding modes and the kinetic parameters of this inhibition. High-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy, of the enzyme-inhibitor complex could provide detailed insights into the active site interactions and the mechanism of inhibition.

Another critical enzyme target is Phenylalanyl-tRNA Synthetase (PheRS), which is responsible for attaching phenylalanine to its corresponding tRNA during protein synthesis. Studies have already begun to model the binding of various phenylalanine analogs, including p-chlorophenylalanine, to the active site of PheRS. caltech.edu These computational studies have analyzed the contributions of van der Waals, Coulombic, and solvation energies to the binding affinity. caltech.edu Future research should expand on this by performing experimental validation of these models and by specifically investigating the binding of 2-Chlorophenylalanine. This would involve detailed kinetic assays and structural biology to understand how the chlorine atom at the ortho position influences binding and catalysis compared to other isomers.

Furthermore, the use of advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy, with isotopically labeled 2-Chlorophenylalanine could provide dynamic information about its interaction with enzymes in solution. acs.org These studies could reveal conformational changes in both the ligand and the protein upon binding, offering a more complete picture of the interaction dynamics.

The table below summarizes key enzymatic interactions of phenylalanine analogs that provide a basis for future research on this compound.

EnzymeInteracting AnalogKey Findings & Future Research Directions
Tryptophan Hydroxylase (TPH)p-ChlorophenylalanineActs as an inhibitor, reducing serotonin synthesis. kpfu.rumdpi.com Future work should focus on the specific kinetics and structural basis of inhibition by 2-chlorophenylalanine.
Phenylalanyl-tRNA Synthetase (PheRS)p-Chloro-phenylalanineComputational models suggest binding is influenced by a combination of desolvation, Coulomb, and van der Waals interactions. caltech.edu Experimental validation and specific studies on the 2-chloro isomer are needed.

Expansion of Untargeted and Targeted Metabolomics Applications

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has become an indispensable tool in systems biology. In this context, 2-Chlorophenylalanine, particularly L-2-chlorophenylalanine, has found a crucial niche as an internal standard in both untargeted and targeted metabolomics studies. acs.orgnih.govnih.govspandidos-publications.commdpi.comnih.govmdpi.comnih.govnih.govfrontiersin.org

Untargeted metabolomics aims to comprehensively measure all detectable metabolites in a sample, providing a global snapshot of the metabolome. metabolon.com In contrast, targeted metabolomics focuses on the quantitative measurement of a specific, predefined set of metabolites. metabolon.com In both approaches, an internal standard is essential for quality control and to correct for variations in sample preparation and instrument response. L-2-chlorophenylalanine is frequently used for this purpose in studies utilizing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govmdpi.comnih.gov Its chemical properties and the fact that it is not naturally present in most biological systems make it an ideal candidate.

Future research should focus on expanding the application of this compound in more diverse and complex metabolomics workflows. This includes its use in multi-omics studies that integrate metabolomics with genomics, transcriptomics, and proteomics to gain a more holistic understanding of biological systems. spandidos-publications.comnih.gov For example, its application has been noted in studies of canine babesiosis with varying kidney function, sarcopenia in the elderly, and the effects of traditional Chinese medicine. nih.govnih.govnih.gov

Furthermore, there is an opportunity to develop and validate its use in novel sample matrices and with emerging analytical platforms. This could involve its application in single-cell metabolomics, spatial metabolomics, and fluxomics, which measures the rates of metabolic reactions.

The stability of L-2-chlorophenylalanine as an internal standard has been demonstrated in various studies, but further research could investigate its stability under a wider range of extraction and storage conditions to ensure the highest data quality. researchgate.net A study on red rice showed that while L-2-chlorophenylalanine was a suitable internal standard, the stability of the analytes themselves was a critical factor. researchgate.net

The table below provides a summary of the application of L-2-chlorophenylalanine as an internal standard in various metabolomics studies.

Study AreaAnalytical Technique(s)Role of L-2-chlorophenylalanine
Sarcopenia in older adultsGC-MS, LC-MSInternal standard for plasma metabolomics. nih.gov
Antidepressant activity of PaeoniflorinLC/MSInternal standard for urine metabolomics in rats. nih.gov
Canine BabesiosisLC-MS/MS, FIA-MS/MSInternal standard for urine metabolomics. nih.gov
Panxian ham processingGC-TOF-MSInternal standard for analyzing metabolites during fermentation. frontiersin.org
Plant response to insect attackGC-MS, LC-MSInternal standard for untargeted metabolite profiling in Camellia tetracocca. mdpi.com
Antimicrobial mechanism of BerberineGC-MS, LC-MSInternal standard for untargeted metabolomics of Staphylococcus aureus. nih.gov
γ–Aminobutyric Acid in germinated maizeLC-MS/MSInternal standard for non-targeted metabolomics. mdpi.com
Liver metabolic dysregulation in miceUPLC-MSInternal standard for hepatic tissue metabolomics. spandidos-publications.com
Mechanism of EpimediumGC-TOF-MSInternal standard for urine and plasma metabolomics. nih.gov

Predictive Modeling and Experimental Validation in Systems Biology Contexts

The integration of experimental data with computational models is a cornerstone of systems biology. Predictive modeling, which utilizes mathematical and computational algorithms to forecast future outcomes based on existing data, is a powerful tool in this field. mdpi.comqlik.com this compound has a role to play in this domain, primarily through its use in generating the high-quality metabolomics data that is essential for building and validating these models.

Future research should aim to more explicitly link the use of 2-Chlorophenylalanine in metabolomics studies to the development of predictive biological models. For instance, in studies where 2-Chlorophenylalanine is used as an internal standard to identify metabolic biomarkers of disease, these biomarkers can then be incorporated into predictive models to assess disease risk or progression. An example is a study on maternal obesity that used metabolomics data, where 2-chlorophenylalanine was an internal standard, to create a predictive model. biorxiv.org

In the context of drug discovery and development, metabolomics data generated using 2-Chlorophenylalanine as a standard can be used to build models that predict the metabolic response of a system to a particular therapeutic intervention. This is exemplified in research on the antidepressant effects of natural compounds, where metabolomics helped to elucidate the mechanism of action, which could then be modeled. nih.gov

Furthermore, in metabolic engineering, as seen in the study of L-phenylalanine overproduction in E. coli, transcriptomics and metabolomics are combined to understand and optimize metabolic fluxes. nih.gov While this study did not explicitly mention 2-Chlorophenylalanine, its use as an internal standard in similar future studies would enhance the quantitative accuracy of the metabolomics data, leading to more robust and predictive models of microbial metabolism.

The experimental validation of these predictive models is a critical step. This involves performing new experiments to test the model's predictions. Here again, the use of this compound as an internal standard in follow-up metabolomics experiments would ensure consistency and comparability of the data, thereby strengthening the validation process.

Future directions will likely involve the development of more sophisticated, multi-scale models that integrate data from different omics levels, and 2-Chlorophenylalanine will continue to be a valuable tool in generating the metabolomics data that underpins these efforts.

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